3-[2-(Dimethylamino)ethoxy]benzonitrile CAS 500024-50-0 properties
3-[2-(Dimethylamino)ethoxy]benzonitrile CAS 500024-50-0 properties
This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0), a critical intermediate in the development of kinase inhibitors and CNS-active agents.
CAS Registry Number: 500024-50-0 Chemical Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Synonyms: 3-(2-Dimethylaminoethoxy)benzonitrile; m-(2-Dimethylaminoethoxy)benzonitrile.[1]
Executive Summary
3-[2-(Dimethylamino)ethoxy]benzonitrile serves as a strategic building block in medicinal chemistry, primarily utilized to introduce a basic solubilizing tail into hydrophobic drug scaffolds. The molecule features a meta-substituted benzonitrile core linked to a dimethylaminoethyl chain via an ether bridge. This specific topology allows for the subsequent transformation of the nitrile group into benzylamines, amidines, or heterocycles, while the tertiary amine modulates physicochemical properties such as pKa and lipophilicity (LogD), crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
Physicochemical Properties
The compound exhibits properties characteristic of a lipophilic base. The tertiary amine provides a protonation site at physiological pH, enhancing aqueous solubility compared to the neutral parent scaffold.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Appearance | Pale yellow to colorless oil | Liquid state facilitates handling in automated synthesis. |
| Boiling Point | 320–325 °C (760 mmHg) | High thermal stability suitable for reflux conditions. |
| Density | 1.04 ± 0.1 g/cm³ | Standard organic density; separates well from water. |
| pKa (Base) | 9.15 ± 0.2 (Predicted) | Ionized at pH 7.4; supports lysosomal trapping and solubility. |
| LogP | 1.83 ± 0.3 | Moderate lipophilicity; favorable for membrane permeability. |
| H-Bond Acceptors | 3 (N, O) | Interacts with solvent front residues in kinase pockets. |
| Rotatable Bonds | 4 | Flexible side chain allows induced-fit binding. |
Synthetic Routes & Process Chemistry
The synthesis of CAS 500024-50-0 typically follows a Williamson Ether Synthesis protocol. This pathway is preferred for its scalability and the availability of low-cost starting materials: 3-cyanophenol and 2-chloro-N,N-dimethylethylamine hydrochloride .
Reaction Mechanism
The reaction proceeds via an SN2 nucleophilic substitution. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the electrophilic carbon of the alkyl chloride.
Optimized Laboratory Protocol
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Scale: 10–50 mmol
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Yield: 85–92%
Reagents:
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3-Hydroxybenzonitrile (1.0 eq)
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2-Chloro-N,N-dimethylethylamine HCl (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq) - Crucial for neutralizing HCl and generating phenoxide.
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Solvent: Acetone or DMF (Dimethylformamide).
Step-by-Step Procedure:
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Activation: Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous K₂CO₃ in Acetone (0.5 M). Stir at reflux for 30 minutes to ensure complete formation of the potassium phenoxide intermediate.
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Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride portion-wise.
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Reflux: Heat the mixture to reflux (56 °C for Acetone; 80 °C if using DMF) for 6–12 hours. Monitor conversion via TLC (Mobile phase: DCM/MeOH 95:5) or LC-MS.
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Workup (Self-Validating Step):
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Filter off inorganic salts (KCl, excess K₂CO₃).
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Concentrate the filtrate.[2]
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Acid-Base Purification: Dissolve residue in EtOAc. Extract with 1N HCl (product moves to aqueous phase). Wash organic phase (removes unreacted phenol). Basify aqueous phase with NaOH to pH >10. Extract back into EtOAc. This ensures the isolated product is strictly the basic amine.
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Drying: Dry over MgSO₄ and concentrate to yield the target oil.
Synthesis Workflow Diagram
Figure 1: Williamson ether synthesis workflow for CAS 500024-50-0, highlighting the critical acid-base purification step.
Applications in Medicinal Chemistry
This compound is rarely the final drug; rather, it is a divergent intermediate . The nitrile group serves as a "masked" functional group that can be transformed into various pharmacophores.
Key Transformations
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Reduction to Benzylamine:
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Reagent: LiAlH₄ or Raney Ni/H₂.
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Product: 3-[2-(Dimethylamino)ethoxy]benzylamine.
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Use: Linker for amide coupling in kinase inhibitors (e.g., Chk1, EGFR inhibitors).
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Pinner Reaction to Amidine:
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Hydrolysis to Benzoic Acid:
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Reagent: NaOH/H₂O or H₂SO₄.
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Product: 3-[2-(Dimethylamino)ethoxy]benzoic acid.
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Use: Precursor for ester or amide prodrugs.
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Downstream Logic Diagram
Figure 2: Divergent synthetic utility of the nitrile core in drug discovery.
Safety & Handling (SDS Summary)
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Hazards: The compound is classified as an Irritant (Skin/Eye) . While the nitrile group is stable, metabolic activation can theoretically release cyanide, though this is rare with stable benzonitriles.
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Storage: Store under nitrogen at 2–8 °C. The amine is sensitive to CO₂ absorption (carbamate formation) if left open to air.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides and carbon oxides are combustion products).
References
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Sentinel Oncology Ltd. (2010). Patent WO2010/136755: Checkpoint Kinase Inhibitors. Describes the use of amino-alkoxy-benzonitrile intermediates in oncology drug synthesis.
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Asian Journal of Chemistry. (2013). One Pot Synthesis of Nitriles from Aldehydes.[3][6] Provides comparative spectral data for substituted benzonitriles.
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Organic Syntheses. (2004). General protocols for Williamson Ether Synthesis of amino-ethers.
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PubChem. (2024). Compound Summary for CAS 500024-50-0.
Sources
- 1. 3-[2-(dimethylamino)ethoxy]benzonitrile | 500024-50-0 [sigmaaldrich.com]
- 2. WO2003027302A1 - Process for producing pravastatin sodium salt using streptomyces flavidovirens dsm 14455 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
